Triethenyl(propan-2-yl)silane

Description

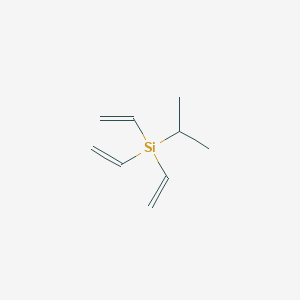

Triethenyl(propan-2-yl)silane is an organosilicon compound with the formula Si(CH₂CH₂)₃(CH(CH₃)₂). The molecule consists of a silicon atom bonded to three ethenyl (vinyl) groups and one propan-2-yl (isopropyl) group. This structure confers unique reactivity, particularly in cross-coupling reactions and polymer chemistry, due to the electron-rich ethenyl groups and the steric bulk of the isopropyl substituent.

Properties

CAS No. |

847166-04-5 |

|---|---|

Molecular Formula |

C9H16Si |

Molecular Weight |

152.31 g/mol |

IUPAC Name |

tris(ethenyl)-propan-2-ylsilane |

InChI |

InChI=1S/C9H16Si/c1-6-10(7-2,8-3)9(4)5/h6-9H,1-3H2,4-5H3 |

InChI Key |

RSESTGLHMYOWCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C=C)(C=C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethenyl(propan-2-yl)silane typically involves the reaction of ethenyl-containing precursors with silicon-based reagents under controlled conditions. One common method includes the hydrosilylation of ethenyl compounds with silanes in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors. The use of efficient catalysts and precise control of reaction parameters are crucial to achieving high yields and maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Triethenyl(propan-2-yl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of different organosilicon compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated reagents and catalysts like palladium or platinum are employed in substitution reactions.

Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.

Scientific Research Applications

Triethenyl(propan-2-yl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of advanced organosilicon materials and as a reagent in organic synthesis.

Biology: The compound is explored for its potential in modifying biomolecules and creating biocompatible materials.

Medicine: Research is ongoing to investigate its use in drug delivery systems and medical implants.

Industry: It finds applications in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism by which Triethenyl(propan-2-yl)silane exerts its effects involves the interaction of its ethenyl groups with various molecular targets. The silicon atom can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The pathways involved include hydrosilylation, oxidation, and substitution reactions, which enable the compound to participate in diverse chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Allyltrimethylsilane (Silane, trimethyl-2-propenyl)

- Formula : C₆H₁₄Si

- Molecular Weight : 114.26 g/mol

- Boiling Point: Not explicitly provided, but similar trialkylsilanes typically range between 80–120°C.

- Applications : Used as a protecting group in organic synthesis and as a precursor in hydrosilylation reactions. Its allyl group enables participation in cycloaddition and polymerization processes .

Trimethyl(2-phenyl-2-propen-1-yl)silane

- Formula : C₁₂H₁₈Si

- Molecular Weight : 190.36 g/mol

- Key Feature : Incorporates a phenyl-substituted propenyl group, enhancing conjugation and stability.

- Reactivity : The phenyl group increases electron delocalization, making it useful in aromatic functionalization and catalysis .

Triethoxy-2-propenylsilane (CAS 2550-04-1)

- Formula : C₉H₂₀O₃Si

- Boiling Point : 373 K (99.85°C)

- logP : 2.221 (indicating moderate hydrophobicity)

- Applications : Hydrolytically reactive due to ethoxy groups; employed in surface treatments for materials like concrete to enhance corrosion resistance .

(2-Methyl-propenyl)trimethylsilane

- Synonyms: Methallyltrimethylsilane

- Formula : C₇H₁₄Si

- Applications : Used in organic synthesis for introducing methallyl groups; its steric hindrance from methyl groups affects reaction kinetics .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (K) | logP | Key Functional Groups |

|---|---|---|---|---|

| Triethenyl(propan-2-yl)silane | ~184.3 (estimated) | Not available | ~3.0* | Ethenyl, isopropyl |

| Allyltrimethylsilane | 114.26 | ~390† | 2.8‡ | Allyl, trimethyl |

| Triethoxy-2-propenylsilane | 204.34 | 373 | 2.221 | Ethoxy, propenyl |

| Trimethyl(2-phenylpropenyl)silane | 190.36 | Not available | 4.5‡ | Phenylpropenyl, trimethyl |

*Estimated based on alkyl/vinyl substituent contributions.

†Approximated from analogous trialkylsilanes.

‡Predicted via Crippen method or similar .

Key Research Findings

- Triethoxy-2-propenylsilane demonstrated superior concrete protection compared to conventional coatings, reducing chloride ion penetration by 60% in a 2020 study .

- Allyltrimethylsilane achieved 86% yield in a Grignard reaction with 3-bromopropyne, highlighting its efficiency in alkyne functionalization .

- Methallyltrimethylsilane showed reduced adhesion failure in dental resins compared to phenyl-substituted analogs, attributed to lower hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.